1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of 5,6-dimethyl-2-benzothiazolylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions, such as the use of continuous flow reactors and automated purification systems. The choice of solvent, temperature, and reaction time is carefully controlled to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the dimethyl groups on the benzothiazole ring.
1-(5,6-Dimethyl-2-benzothiazolyl)-3-phenylurea: Lacks the trifluoromethyl group on the phenyl ring.
1-(2-Benzothiazolyl)-3-phenylurea: Lacks both the dimethyl groups and the trifluoromethyl group.
Uniqueness
1-(5,6-Dimethyl-2-benzothiazolyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both the dimethyl groups on the benzothiazole ring and the trifluoromethyl group on the phenyl ring. These structural features can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
29015-84-7 |
---|---|
Molekularformel |
C17H14F3N3OS |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
1-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H14F3N3OS/c1-9-6-13-14(7-10(9)2)25-16(22-13)23-15(24)21-12-5-3-4-11(8-12)17(18,19)20/h3-8H,1-2H3,(H2,21,22,23,24) |
InChI-Schlüssel |
BNDIATBFUVAPOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.